molecular formula C6H8N4O B13769578 5,6,7,8-Tetrahydro-4(1H)-pteridinone CAS No. 49539-13-1

5,6,7,8-Tetrahydro-4(1H)-pteridinone

Katalognummer: B13769578
CAS-Nummer: 49539-13-1
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: YMYLCENGLBCRLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydro-4(1H)-pteridinone, also known as tetrahydrobiopterin (BH₄) or sapropterin (INN), is a pivotal pteridine derivative with the molecular formula C₉H₁₅N₅O₃ (as the free base) and a molecular weight of 241.25 g/mol . It is a cofactor in enzymatic processes, including the synthesis of neurotransmitters (e.g., dopamine, serotonin) and nitric oxide. Clinically, its dihydrochloride salt (CAS 69056-38-8) is used to treat phenylketonuria (PKU) under the trade name Kuvan® . Structurally, it features a 6-(1,2-dihydroxypropyl) substituent on the tetrahydropteridinone core, conferring stereospecific biological activity .

Eigenschaften

CAS-Nummer

49539-13-1

Molekularformel

C6H8N4O

Molekulargewicht

152.15 g/mol

IUPAC-Name

5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C6H8N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h3,7H,1-2H2,(H2,8,9,10,11)

InChI-Schlüssel

YMYLCENGLBCRLP-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2=C(N1)C(=O)NC=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4(1H)-pteridinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,5-triaminopyrimidine with formic acid under reflux conditions can yield this compound. Another method involves the use of multi-component reactions, which are known for their efficiency and high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydro-4(1H)-pteridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pteridinone derivatives.

    Reduction: Reduction reactions can yield tetrahydropteridines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pteridines and tetrahydropteridines, which can have significant biological activities .

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

Folate Biosynthesis Pathway
5,6,7,8-Tetrahydro-4(1H)-pteridinone is an important metabolite in the folate biosynthesis pathway. It acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters and nitric oxide. The compound is essential for the hydroxylation of phenylalanine to tyrosine, which is critical in the context of phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase .

Clinical Applications

Treatment of Phenylketonuria (PKU)
One of the primary clinical applications of this compound is its use as a therapeutic agent in treating PKU. Sapropterin dihydrochloride is administered to patients with this condition to enhance the residual activity of phenylalanine hydroxylase. Clinical trials have shown that sapropterin can significantly reduce blood phenylalanine levels in responsive patients .

Case Study: Efficacy in Pediatric Patients
In a clinical trial involving pediatric patients with PKU, doses of sapropterin dihydrochloride ranging from 10 to 20 mg/kg/day were administered. Results indicated that 56% to 66% of subjects responded positively to treatment, showing a marked reduction in blood phenylalanine levels . Adverse reactions were reported but were generally consistent with those seen in placebo groups.

Pharmacological Properties

Mechanism of Action
The pharmacological action of this compound involves its role as a cofactor for enzymes that catalyze critical biochemical reactions. In particular, it facilitates the conversion of phenylalanine to tyrosine by enhancing the activity of phenylalanine hydroxylase . This mechanism underlies its therapeutic efficacy in managing PKU.

Research Applications

Neurotransmitter Synthesis
Research has highlighted the role of this compound in neurotransmitter synthesis. It is involved in the biosynthesis of serotonin and dopamine, which are vital for mood regulation and cognitive function. Studies have explored its potential implications in neurodevelopmental disorders associated with neurotransmitter imbalances .

Summary Table of Applications

Application AreaDescriptionReferences
Biochemical Role Cofactor in folate biosynthesis and neurotransmitter synthesis
PKU Treatment Reduces blood phenylalanine levels; enhances enzyme activity
Neurotransmitter Synthesis Involved in serotonin and dopamine production

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydro-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The pathways involved in these mechanisms are often related to the metabolism of folic acid and other pteridine derivatives .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of this compound Derivatives

Compound Name Substituents Molecular Formula MW (g/mol) CAS Number Key Properties/Applications References
This compound (BH₄) 6-(1,2-Dihydroxypropyl) C₉H₁₅N₅O₃ 241.25 17528-72-2 (free base)
69056-38-8 (dihydrochloride)
Cofactor for aromatic amino acid hydroxylases; PKU treatment (Kuvan®)
2-Amino-5,6,7,8-tetrahydro-6-(hydroxymethyl)-4(1H)-pteridinone 6-(Hydroxymethyl) C₇H₁₁N₅O₂ 197.19 31969-10-5 Intermediate in pterin synthesis; lacks clinical utility due to reduced cofactor activity
7-Methyl-5,6,7,8-tetrahydro-4(1H)-pteridinone 7-Methyl C₇H₁₀N₄O 166.18 Not explicitly listed Research chemical; methyl substitution alters redox potential and enzyme binding affinity
2-Amino-5,6,7,8-tetrahydro-6,8-dimethyl-4(1H)-pteridinone 6,8-Dimethyl C₈H₁₃N₅O 195.22 20041-70-7 Reduced solubility in aqueous media; potential intermediate for alkylated pteridine derivatives
2-Amino-5,6,7,8-tetrahydro-5,6,7-trimethyl-4(1H)-pteridinone 5,6,7-Trimethyl C₉H₁₅N₅O 209.25 62090-81-7 Steric hindrance limits enzymatic interactions; used in mechanistic studies
4(3H)-Pteridinone,2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro 7-(1,2-Dihydroxypropyl) (positional isomer) C₉H₁₅N₅O₃ 241.25 35818-62-3 Inactive isomer; demonstrates the criticality of substituent position for biological activity

Key Findings:

Substituent Position and Bioactivity: The 6-(1,2-dihydroxypropyl) group in BH₄ is essential for binding to phenylalanine hydroxylase .

Impact of Alkylation :

  • Methyl substitutions (e.g., 6,8-dimethyl or 5,6,7-trimethyl derivatives) reduce aqueous solubility and sterically hinder interactions with enzymatic active sites, rendering them biologically inert .

Hydroxymethyl vs.

Notes on Discrepancies and Limitations

  • Stereochemical Complexity : BH₄’s (6R) stereochemistry is critical for activity; racemic mixtures or incorrect stereoisomers (e.g., ) are inactive .
  • Data Gaps : Compounds like the 7-methyl derivative () lack detailed pharmacological data, limiting their utility in drug development.
  • Synthetic Intermediates : Many analogs (e.g., ) are primarily used as intermediates rather than therapeutic agents.

Biologische Aktivität

5,6,7,8-Tetrahydro-4(1H)-pteridinone is a pteridine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique pteridine ring structure that influences its biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its activity:

Reaction Type Description
Oxidation Can form pteridinone derivatives.
Reduction Yields tetrahydropteridines.
Substitution Allows introduction of functional groups into the pteridine ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects including:

  • Antimicrobial Activity : The compound exhibits properties that inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Research indicates potential in inhibiting cancer cell proliferation through modulation of metabolic pathways related to folic acid metabolism.

Clinical Applications

  • Phenylketonuria (PKU) : this compound is a precursor for sapropterin dihydrochloride (Kuvan), a treatment for PKU. Clinical studies involving 579 patients demonstrated that sapropterin significantly reduces phenylalanine levels in patients with PKU when administered at doses ranging from 5 to 20 mg/kg per day .
  • Enzyme Inhibition Studies : Research has indicated that the compound can inhibit GTP cyclohydrolase I, an enzyme critical in the biosynthesis of tetrahydrobiopterin (BH4), which is essential for neurotransmitter synthesis .

Summary of Adverse Reactions in Clinical Trials

In studies assessing the safety of sapropterin dihydrochloride:

Adverse Reaction Incidence (%)
Headache≥4%
Rhinorrhea≥4%
Pharyngolaryngeal pain≥4%
Diarrhea≥4%
Vomiting≥4%

These reactions were observed in controlled clinical trials involving PKU patients .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.